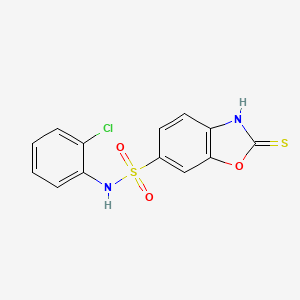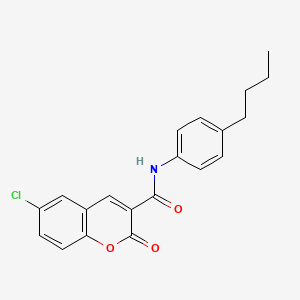
N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide" is a derivative of the chromene carboxamide family. Although the specific compound is not directly studied in the provided papers, related compounds have been analyzed for their structural and chemical properties. For instance, N-phenyl-4-oxo-4H-2-chromone carboxamides, which share a similar core structure, have been investigated for their molecular and supramolecular structures .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For example, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized by condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with an aminated and cyclized intermediate . This suggests that the synthesis of "this compound" could also involve similar steps of functional group transformations and cyclization reactions.
Molecular Structure Analysis
The molecular structure of chromene carboxamide derivatives is characterized by strong intramolecular interactions, which can influence the planarity and conformation of the molecule . The molecular structure is also affected by the substituents on the phenyl ring, which can lead to different classifications based on the types of interactions formed . The molecular structure of related compounds has been determined using X-ray diffraction and supported by computational methods such as DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of chromene carboxamide derivatives can be inferred from their electronic properties. For example, the HOMO and LUMO analysis of a pyrazine carboxamide derivative indicates charge transfer within the molecule, which is a key factor in determining reactivity . Similarly, NBO analysis can reveal hyper-conjugative interactions and charge delocalization, which are important for understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene carboxamide derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding and planarity contribute to the stability of the compounds . Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis are used to characterize these properties experimentally, and the data are often compared with theoretical calculations for validation . The non-linear optical (NLO) properties of these compounds are also of interest due to their potential applications in materials science .
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
A study on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including chloro derivatives, reveals these molecules are essentially planar and exhibit anti conformations. This geometric arrangement is critical for understanding the compound's reactivity and potential binding interactions in biochemical processes or material science applications (L. Gomes et al., 2015).
Synthesis and Application in Polymer Science
The synthesis of polyamides and related polymers showcases the utility of chromene derivatives in creating materials with desirable thermal and mechanical properties. For instance, aromatic polyamides derived from similar structures have been shown to exhibit high thermal stability, solubility in various organic solvents, and potential for electrochromic applications, indicating the relevance of N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide in developing advanced materials (S. Hsiao et al., 2000).
Potential in Drug Design and Biological Applications
While direct research on the biological or pharmacological applications of this compound might be limited, analogous compounds have been studied for their antimicrobial properties. For example, compounds with similar structural motifs have been synthesized and screened for antibacterial and antifungal activities, suggesting potential research directions for this compound in the development of new antimicrobial agents (N. Desai et al., 2011).
Advanced Materials and Chemical Engineering
Research into the synthesis and characterization of compounds related to this compound also extends to chemical engineering and materials science. Studies on similar compounds have highlighted their potential in creating novel materials with specific functional properties, such as enhanced thermal stability or unique electrochromic behaviors, which could have applications in coatings, sensors, or electronic devices (Hui-min Wang & S. Hsiao, 2011).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-6-chloro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-4-13-5-8-16(9-6-13)22-19(23)17-12-14-11-15(21)7-10-18(14)25-20(17)24/h5-12H,2-4H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPAPUOWWQOPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
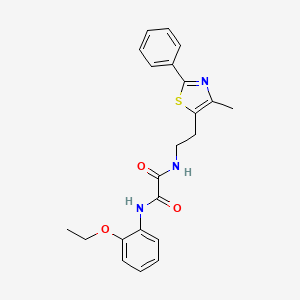
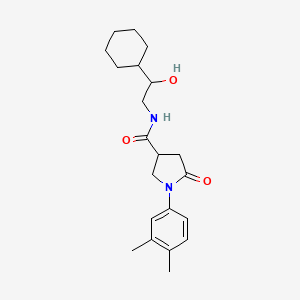

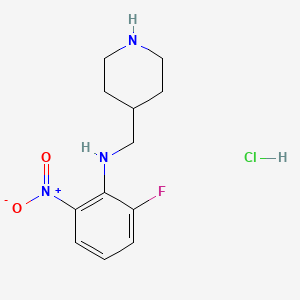
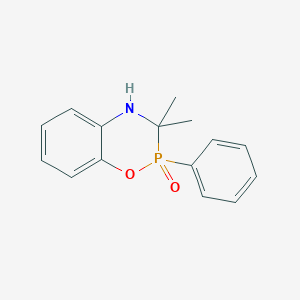
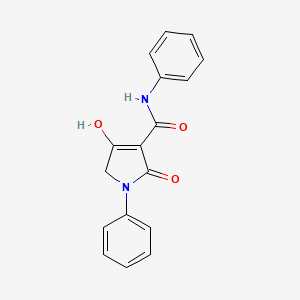
![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)
